molecular formula C14H12N2O3S B3866869 (E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B3866869
M. Wt: 288.32 g/mol
InChI Key: HFHFVUJGPNIMKQ-VOTSOKGWSA-N
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Description

(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of enones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 2-methyl-4-nitroaniline with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiophene ring may also contribute to its binding affinity with certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (E)-3-(2-methyl-4-nitroanilino)-1-furan-2-ylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-3-(2-methyl-4-nitroanilino)-1-pyridin-2-ylprop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: (E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-5-12(10)15-7-6-13(17)14-3-2-8-20-14/h2-9,15H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHFVUJGPNIMKQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 2
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(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
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(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 4
(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 5
(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one
Reactant of Route 6
(E)-3-(2-methyl-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one

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